3-Methoxy-2-(tributylstannyl)pyridine
Overview
Description
3-Methoxy-2-(tributylstannyl)pyridine: is a heterocyclic compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 3-position and a tributylstannyl group at the 2-position. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(tributylstannyl)pyridine typically involves the stannylation of 3-methoxy-2-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for the oxidation of the methoxy group.
Major Products Formed:
Substituted Pyridines: Resulting from the replacement of the tributylstannyl group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the methoxy group.
Scientific Research Applications
Chemistry: 3-Methoxy-2-(tributylstannyl)pyridine is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its versatility in forming carbon-carbon and carbon-heteroatom bonds makes it a crucial intermediate in drug discovery .
Industry: The compound is also used in the material science industry for the synthesis of advanced materials, such as organic semiconductors and polymers. Its ability to participate in cross-coupling reactions makes it a valuable component in the production of these materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(tributylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
- 2-Methoxy-4-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
Comparison: 3-Methoxy-2-(tributylstannyl)pyridine is unique due to the specific positioning of the methoxy and tributylstannyl groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2-Methoxy-4-(tributylstannyl)pyridine and 6-Methoxy-3-(tributylstannyl)pyridine, the 3-position methoxy group in this compound provides distinct steric and electronic properties that can be exploited in synthetic chemistry .
Properties
IUPAC Name |
tributyl-(3-methoxypyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLCSQRUZHMOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656782 | |
Record name | 3-Methoxy-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094072-15-7 | |
Record name | 3-Methoxy-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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